molecular formula C16H15NO3 B1223920 Acetic acid [4-[(1-oxo-2-phenylethyl)amino]phenyl] ester

Acetic acid [4-[(1-oxo-2-phenylethyl)amino]phenyl] ester

Cat. No.: B1223920
M. Wt: 269.29 g/mol
InChI Key: QEXMAYMATHBQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid [4-[(1-oxo-2-phenylethyl)amino]phenyl] ester is a member of phenols and a benzoate ester.

Scientific Research Applications

Degradation and Environmental Impact

  • Acetic acid derivatives play a significant role in the degradation of environmental pollutants. For instance, advanced oxidation processes (AOPs) are utilized to treat acetaminophen (ACT) in aqueous media, leading to the formation of various by-products, including acetic acid. These processes are crucial for managing the biotoxicity of pharmaceutical waste in water sources (Qutob et al., 2022).

Biotechnological and Industrial Applications

  • Acetic acid is recognized as a molecule of significant interest in yeast research, especially in the context of alcoholic fermentation. Its role in inducing regulated cell death in yeast cells is critical, providing insights into potential biomedical applications and the development of robust yeast strains for industrial purposes (Chaves et al., 2021).
  • In the food and beverage industry, acetic acid bacteria (AAB) are integral to the production of vinegar, kombucha, and certain beers. Their unique metabolism plays a pivotal role in product quality and has implications beyond the industry, including potential health benefits associated with these fermented products (Lynch et al., 2019).

Separation Techniques and Waste Management

  • The separation of water–acetic acid mixtures is a significant industrial challenge. Pervaporation (PV) separation, a membrane-based process, offers an economical and environmentally friendly solution to this problem, emphasizing the importance of acetic acid in the context of industrial waste management and recycling (Aminabhavi & Toti, 2003).

Molecular Biology and Cell Physiology

  • Acetic acid's influence on cell physiology, especially in the context of cell death pathways, offers valuable insights into cellular functions. This knowledge is crucial for developing advanced biomedical strategies and enhancing the resilience of microorganisms used in industrial applications (Chaves et al., 2021).

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

[4-[(2-phenylacetyl)amino]phenyl] acetate

InChI

InChI=1S/C16H15NO3/c1-12(18)20-15-9-7-14(8-10-15)17-16(19)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)

InChI Key

QEXMAYMATHBQRP-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid [4-[(1-oxo-2-phenylethyl)amino]phenyl] ester
Reactant of Route 2
Reactant of Route 2
Acetic acid [4-[(1-oxo-2-phenylethyl)amino]phenyl] ester
Reactant of Route 3
Reactant of Route 3
Acetic acid [4-[(1-oxo-2-phenylethyl)amino]phenyl] ester
Reactant of Route 4
Reactant of Route 4
Acetic acid [4-[(1-oxo-2-phenylethyl)amino]phenyl] ester
Reactant of Route 5
Reactant of Route 5
Acetic acid [4-[(1-oxo-2-phenylethyl)amino]phenyl] ester
Reactant of Route 6
Reactant of Route 6
Acetic acid [4-[(1-oxo-2-phenylethyl)amino]phenyl] ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.